

# The Role of SR 142948-C3-NHMe in Dopamine Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth analysis of **SR 142948-C3-NHMe**, a potent and selective non-peptide antagonist of the neurotensin receptors (NTRs). While not a direct modulator of dopamine receptors, **SR 142948-C3-NHMe** exerts significant influence over the dopaminergic system through its interaction with the neurotensinergic pathways. This document details the current understanding of its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its characterization, and visualizes the involved signaling pathways and experimental workflows.

## Introduction

**SR 142948-C3-NHMe** is a methylated amide derivative of the well-characterized neurotensin receptor antagonist, SR 142948A. The neurotensin (NT) system, comprising the peptide NT and its receptors (primarily NTSR1 and NTSR2), is intricately linked with the brain's dopamine system, particularly within the mesocorticolimbic and nigrostriatal pathways. Neurotensin is known to modulate dopamine release, neuronal firing, and behavior. Consequently, antagonists of NTRs, such as **SR 142948-C3-NHMe**, are valuable tools for dissecting the interplay between these two neurotransmitter systems and hold potential as therapeutic agents for dopamine-related disorders.



This guide focuses on the indirect regulation of dopamine by **SR 142948-C3-NHMe**, primarily through its antagonism at neurotensin receptors.

### **Chemical Information**

Compound Name: SR 142948-C3-NHMe

• Systematic Name: 2-({[5-(2,6-dimethoxyphenyl)-1-(4-{[N-(3-dimethylaminopropyl)-N-methyl]carbamoyl}-2-isopropylphenyl)-1H-pyrazol-3-yl]carbonyl}amino)adamantane-2-carboxamide

CAS Number: 1613265-52-3[1][2]

Molecular Formula: C42H58N6O5[3]

Molecular Weight: 742.95 g/mol [3]

Parent Compound: SR 142948A (CAS: 184162-64-9)[4]

Note on Nomenclature: The literature predominantly refers to the parent compound as SR 142948 or SR 142948A. **SR 142948-C3-NHMe** is a specific methylated amide derivative. For the purpose of this guide, data from studies on SR 142948 and SR 142948A are included as they are foundational to understanding the pharmacology of this class of compounds.

# **Mechanism of Action: Indirect Dopamine Regulation**

The primary mechanism by which **SR 142948-C3-NHMe** influences the dopamine system is through the blockade of neurotensin receptors. Neurotensin, upon binding to its receptors on dopamine neurons, can modulate their activity. SR 142948A has been shown to be a potent antagonist at both NTSR1 and NTSR2.[5]

The interaction is most prominent in the ventral tegmental area (VTA) and the nucleus accumbens (NAcc), key regions of the mesolimbic dopamine pathway. Neurotensin can increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAcc. [2] By blocking these effects, **SR 142948-C3-NHMe** can attenuate the neurotensin-mediated potentiation of dopaminergic neurotransmission.



One key mechanism is the modulation of D2 dopamine autoreceptors. Neurotensin can inhibit the function of these autoreceptors, leading to an increase in dopamine release. SR 142948A can prevent this effect, thereby restoring the inhibitory feedback control of dopamine release.

## **Quantitative Data**

The following tables summarize the binding affinities and functional potencies of the parent compound, SR 142948A, at neurotensin receptors.

Table 1: Neurotensin Receptor Binding Affinities of SR 142948A

| Radioligand                  | Preparation              | Species | Kd (nM) | Bmax<br>(fmol/mg<br>protein) | Reference(s |
|------------------------------|--------------------------|---------|---------|------------------------------|-------------|
| [3H]SR<br>142948A            | Rat brain<br>homogenates | Rat     | 3.5     | 508                          | [6]         |
| [3H]SR<br>142948A<br>(NTSR1) | Rat brain<br>homogenates | Rat     | 6.8     | -                            | [6]         |
| [3H]SR<br>142948A<br>(NTSR2) | Rat brain<br>homogenates | Rat     | 4.8     | -                            | [6]         |

Table 2: In Vitro Functional Activity of SR 142948A



| Assay                                                     | Cell Line                                    | Species | IC50 (nM) | Reference(s) |
|-----------------------------------------------------------|----------------------------------------------|---------|-----------|--------------|
| Inhibition of<br>[125I]-<br>neurotensin<br>binding        | Human Umbilical<br>Vein Endothelial<br>Cells | Human   | 0.24      | [7]          |
| Inhibition of neurotensin-induced Ca2+increase            | Human Umbilical<br>Vein Endothelial<br>Cells | Human   | 19        | [7]          |
| Inhibition of neurotensin-induced prostacyclin production | Human Umbilical<br>Vein Endothelial<br>Cells | Human   | 17        | [7]          |
| Antagonism of NT-induced inositol monophosphate formation | HT-29 cells                                  | Human   | 3.9       | [8]          |

Table 3: In Vivo Effects of SR 142948A on Dopamine-Related Behaviors

| Behavioral<br>Model                | Species | Route of<br>Administrat<br>ion | Effective<br>Dose Range | Effect      | Reference(s |
|------------------------------------|---------|--------------------------------|-------------------------|-------------|-------------|
| NT-induced<br>turning<br>behavior  | Mice    | p.o.                           | 0.04-0.64<br>mg/kg      | Inhibition  | [8]         |
| Amphetamine -induced hyperactivity | Rats    | i.p.                           | Not specified           | Attenuation |             |



## **Signaling Pathways**

**SR 142948-C3-NHMe**, by antagonizing neurotensin receptors, modulates downstream signaling cascades that ultimately impact dopamine neuron function.

## **Neurotensin Receptor 1 (NTSR1) Signaling**

NTSR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to the depolarization of dopamine neurons and modulation of ion channel activity. NTSR1 can also couple to other G proteins, including Gi/o and Gs, leading to modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[11]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Endogenous neurotensin down-regulates dopamine efflux in the nucleus accumbens as revealed by SR-142948A, a selective neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. SR-142948 Wikipedia [en.wikipedia.org]
- 5. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotensin receptor 1 signaling promotes pancreatic cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The signaling signature of the neurotensin type 1 receptor with endogenous ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of SR 142948-C3-NHMe in Dopamine Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616320#sr-142948-c3-nhme-role-in-dopamine-regulation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com